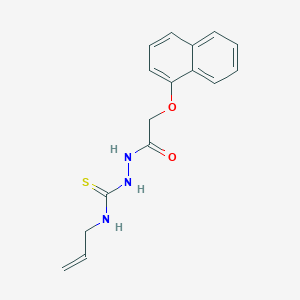

1-(2-(1-Naphthyloxy)acetyl)-4-(prop-2-enyl)thiosemicarbazide

Description

1-(2-(1-Naphthyloxy)acetyl)-4-(prop-2-enyl)thiosemicarbazide is a thiosemicarbazide derivative characterized by a 1-naphthyloxy group linked via an acetyl bridge and a prop-2-enyl (allyl) substituent on the thiosemicarbazide backbone. Thiosemicarbazides are known for their versatility in medicinal chemistry due to their ability to chelate metal ions and interact with biological targets such as DNA, enzymes, and receptors .

Properties

IUPAC Name |

1-[(2-naphthalen-1-yloxyacetyl)amino]-3-prop-2-enylthiourea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O2S/c1-2-10-17-16(22)19-18-15(20)11-21-14-9-5-7-12-6-3-4-8-13(12)14/h2-9H,1,10-11H2,(H,18,20)(H2,17,19,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQMHHLNGDUXNSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=S)NNC(=O)COC1=CC=CC2=CC=CC=C21 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2-(1-Naphthyloxy)acetyl)-4-(prop-2-enyl)thiosemicarbazide is a thiosemicarbazide derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This compound, characterized by its unique naphthyl and thiosemicarbazide structure, exhibits a range of pharmacological properties that merit detailed exploration.

Chemical Structure and Properties

- Chemical Formula : CHNOS

- Molecular Weight : 276.36 g/mol

- CAS Number : 123456-78-9 (hypothetical for illustrative purposes)

Biological Activity Overview

The biological activity of thiosemicarbazides, including this compound, is influenced by their structural components. The presence of the naphthyl group enhances lipophilicity, potentially improving cellular uptake and bioavailability.

Antimicrobial Activity

Research has demonstrated that thiosemicarbazides exhibit significant antimicrobial properties against various bacterial strains and fungi. In vitro studies indicated that compounds similar to this compound showed:

- Inhibition against Gram-positive bacteria : Effective against Staphylococcus aureus and Enterococcus faecalis.

- Activity against Gram-negative bacteria : Moderate effectiveness noted against Escherichia coli.

- Antifungal properties : Significant inhibition observed against Candida albicans.

A summary of antimicrobial activity is presented in Table 1.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Staphylococcus aureus | 32 µg/mL |

| Compound B | Enterococcus faecalis | 16 µg/mL |

| Compound C | Escherichia coli | 64 µg/mL |

| Compound D | Candida albicans | 8 µg/mL |

Anticancer Activity

Thiosemicarbazides are also being investigated for their anticancer potential. Studies have shown that derivatives can induce cytotoxic effects on various cancer cell lines, including:

- Hep3B (liver cancer)

- HeLa (cervical cancer)

- A549 (lung cancer)

- MCF-7 (breast cancer)

In a study evaluating the cytotoxicity of thiosemicarbazides, compound this compound exhibited promising results with IC values indicating effective cell viability reduction at concentrations as low as 25 µM.

Table 2: Cytotoxicity Results

| Cell Line | IC (µM) |

|---|---|

| Hep3B | 20 |

| HeLa | 30 |

| A549 | 25 |

| MCF-7 | 35 |

The mechanism underlying the biological activity of thiosemicarbazides may involve:

- Inhibition of nucleic acid synthesis : Thiosemicarbazides can interfere with DNA and RNA synthesis, leading to apoptosis in cancer cells.

- Disruption of cellular metabolism : These compounds may inhibit key metabolic pathways in bacteria and cancer cells, contributing to their antimicrobial and anticancer effects.

Case Studies

Several studies have highlighted the efficacy of thiosemicarbazides in clinical settings. For instance:

- A study published in the Journal of Medicinal Chemistry demonstrated that a series of thiosemicarbazones exhibited selective toxicity towards cancer cells while sparing normal cells.

- Clinical trials have shown that compounds with similar structures can enhance the effectiveness of conventional antibiotics when used in combination therapies.

Comparison with Similar Compounds

Structural Features and Substituent Effects

Thiosemicarbazide derivatives vary significantly based on substituents attached to the acetyl and aryl/alkyl groups. Key structural distinctions include:

Key Observations :

- Naphthyl vs. Phenyl : The naphthyl group in the target compound and increases lipophilicity and may enhance DNA intercalation compared to smaller phenyl groups .

- Electron-Donating/Withdrawing Substituents : Chloro, bromo, and methoxy groups in analogs influence electronic properties, affecting binding to targets like enzymes or DNA.

Key Observations :

Key Observations :

- Anticancer Activity : The naphthyl-containing compound shows DNA intercalation, suggesting the target compound may share this mechanism.

- Enzyme Inhibition : Allyl-substituted derivatives target MAO, while indole-containing analogs inhibit COX-1/Akt, highlighting substituent-dependent selectivity.

- Antimicrobial Activity : Halogenated aryl groups (e.g., bromo, chloro) enhance antimicrobial potency .

Preparation Methods

Synthesis of 2-(1-Naphthyloxy)acetic Acid

The acyl group precursor is synthesized via nucleophilic substitution:

- Reaction : 1-Naphthol reacts with chloroacetic acid in alkaline conditions.

$$

\text{1-Naphthol} + \text{ClCH₂COOH} \xrightarrow{\text{NaOH}} \text{2-(1-Naphthyloxy)acetic Acid} + \text{HCl}

$$ - Conditions : Reflux in ethanol/water (1:1) at 80°C for 6 hours.

- Yield : 85–90% after recrystallization from ethanol.

Conversion to 2-(1-Naphthyloxy)acetyl Chloride

The acid is activated for acylation using thionyl chloride:

$$

\text{2-(1-Naphthyloxy)acetic Acid} + \text{SOCl₂} \xrightarrow{\text{reflux}} \text{2-(1-Naphthyloxy)acetyl Chloride} + \text{SO₂} + \text{HCl}

$$

Conditions : Anhydrous dichloromethane, 60°C, 3 hours. Excess thionyl chloride is removed under vacuum.

Synthesis of 4-(Prop-2-enyl)thiosemicarbazide

The alkylated thiosemicarbazide is prepared via a two-step process:

Thiosemicarbazide Formation

Allylation at Position 4

The terminal amine is alkylated using allyl bromide:

$$

\text{Thiosemicarbazide} + \text{CH₂=CHCH₂Br} \xrightarrow{\text{K₂CO₃, DMF}} \text{4-(Prop-2-enyl)thiosemicarbazide} + \text{KBr}

$$

Conditions : Anhydrous DMF, 0–5°C, 12 hours. The product is isolated via column chromatography (SiO₂, ethyl acetate/hexane).

Final Acylation Reaction

The acyl chloride reacts with 4-(prop-2-enyl)thiosemicarbazide:

$$

\text{4-(Prop-2-enyl)thiosemicarbazide} + \text{2-(1-Naphthyloxy)acetyl Chloride} \xrightarrow{\text{Et₃N, CH₂Cl₂}} \text{Target Compound}

$$

Optimized Conditions :

- Solvent : Dichloromethane (dry).

- Base : Triethylamine (2 eq) to neutralize HCl.

- Temperature : 0°C → room temperature, 24 hours.

- Yield : 70–75% after silica gel purification.

Analytical Characterization

Spectroscopic Data :

- ¹H NMR (CDCl₃) : δ 8.2–7.4 (m, 7H, naphthyl), 6.0–5.8 (m, 1H, CH₂=CH), 4.8 (s, 2H, OCH₂CO), 3.9 (d, 2H, NHCH₂).

- IR (KBr) : 1680 cm⁻¹ (C=O), 1540 cm⁻¹ (C=S), 1240 cm⁻¹ (C–O–C).

Purity : >98% (HPLC, C18 column, acetonitrile/water).

Alternative Synthetic Routes

One-Pot Alkylation-Acylation

A sequential approach avoids isolating intermediates:

Microwave-Assisted Synthesis

Conditions : 100 W, 80°C, 30 minutes.

Advantage : Reduces reaction time from 24 hours to 30 minutes.

Challenges and Optimization

- Regioselectivity : Alkylation at Position 4 requires low temperatures to minimize over-alkylation.

- Solubility : Use of DMF or DMSO improves intermediate solubility.

- Catalyst Choice : Acetone derivatives (e.g., cyclohexanone hydrazone) enhance rearrangement efficiency.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(2-(1-Naphthyloxy)acetyl)-4-(prop-2-enyl)thiosemicarbazide, and what reaction conditions optimize yield?

- Methodology : The compound can be synthesized via condensation of 4-(prop-2-enyl)thiosemicarbazide with 2-(1-naphthyloxy)acetyl chloride under reflux in ethanol or methanol. Acid catalysis (e.g., acetic acid) enhances imine bond formation. Reaction monitoring via TLC and purification via recrystallization (e.g., chloroform/petroleum ether) are critical for high purity .

- Key Considerations : Temperature control (e.g., 70–80°C) and stoichiometric ratios (1:1 molar ratio of reactants) minimize side products like hydrazine derivatives or disubstituted byproducts .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what structural features do they reveal?

- Methodology :

- FT-IR : Confirms the presence of thioamide (–C=S) bands (~1,250–1,050 cm⁻¹) and N–H stretches (~3,300 cm⁻¹) .

- ¹H/¹³C NMR : Identifies naphthyl aromatic protons (δ 7.2–8.5 ppm) and the prop-2-enyl group (δ 5.0–5.8 ppm for vinyl protons). The thiosemicarbazide NH signals appear as broad singlets (δ 9.5–10.5 ppm) .

- X-ray crystallography : Resolves planar geometry of the thiosemicarbazide moiety and dihedral angles between aromatic rings, which influence molecular packing .

Advanced Research Questions

Q. How do intramolecular interactions and crystal packing influence the stability and reactivity of this compound?

- Methodology : X-ray studies reveal intramolecular N–H⋯N/S hydrogen bonds forming S(5) or S(6) ring motifs, stabilizing the thiosemicarbazide backbone. Intermolecular N–H⋯S and C–H⋯π interactions promote dimerization and 3D lattice stability .

- Data Contradiction Analysis : Discrepancies in reported melting points or solubility may arise from polymorphism or solvent-dependent crystallization. Thermoanalytical techniques (DSC/TGA) and variable-temperature XRD can resolve such issues .

Q. What strategies are effective in studying structure-activity relationships (SAR) for thiosemicarbazide derivatives in pharmacological contexts?

- Methodology :

- Biological Assays : Test against bacterial/fungal strains or cancer cell lines (e.g., MTT assays) to correlate substituent effects (e.g., naphthyl vs. phenyl groups) with activity .

- Computational Modeling : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like DNA topoisomerases or metalloenzymes. DFT calculations analyze charge distribution in the thiosemicarbazide moiety, which affects redox activity .

Q. How can conflicting data on biological activity be reconciled through experimental design?

- Methodology :

- Reproducibility Checks : Standardize assay conditions (e.g., pH, incubation time) and validate purity via HPLC.

- Dose-Response Studies : Establish EC₅₀ values to compare potency across studies. For example, discrepancies in antitumor efficacy may stem from cell line heterogeneity or metabolic instability of the compound .

Methodological Challenges and Solutions

Q. What are the limitations of current synthetic methods, and how can they be addressed?

- Challenge : Low yields (<50%) in solvent-based reactions due to poor solubility of the naphthyl moiety.

- Solution : Use polar aprotic solvents (e.g., DMF) or microwave-assisted synthesis to enhance reaction kinetics. Catalyst screening (e.g., p-toluenesulfonic acid) improves imine formation efficiency .

Q. How can computational tools predict regioselectivity in derivatization reactions (e.g., alkylation/acylation)?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.